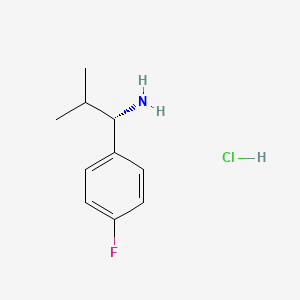

(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Descripción general

Descripción

(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound that features a fluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine.

Reaction with Hydrochloric Acid: The amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or organolithium compounds are employed.

Major Products Formed

Oxidation Products: Ketones or aldehydes.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on:

Receptors: Binding to and modulating the activity of certain receptors.

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Pathways: Affecting signaling pathways that regulate various cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

4-Fluorophenylhydrazine hydrochloride: A related compound with a hydrazine group instead of an amine.

2-(4-Fluorophenyl)ethylamine: A structurally similar compound with an ethylamine group.

Uniqueness

(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.

Actividad Biológica

(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into its interactions with biological systems, focusing on neurotransmitter modulation, potential therapeutic applications, and cytotoxicity.

Chemical Structure and Properties

This compound is characterized by:

- Fluorinated Phenyl Ring : Enhances binding affinity to certain receptors.

- Branched Aliphatic Chain : Influences pharmacokinetic properties.

- Amine Functional Group : Key in biological interactions.

The molecular formula is C10H15ClFN, with a molecular weight of 203.69 g/mol, classifying it as a substituted aromatic amine.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Neurotransmitter Receptor Interaction

The compound is believed to interact with various neurotransmitter systems, particularly those involving monoamines. This interaction suggests potential effects on mood regulation and cognitive function.

2. Antidepressant Activity

Similar compounds have shown antidepressant effects. Preliminary studies imply that this compound may possess similar properties, warranting further investigation into its efficacy in mood disorders.

3. Cytotoxicity

Initial studies indicate varying degrees of cytotoxic effects across different cell lines. The compound's structural characteristics may contribute to its ability to induce cell death in certain cancer types, necessitating detailed safety assessments.

The mechanism of action for this compound involves:

- Receptor Binding : Modulating the activity of adrenergic receptors, particularly β2-adrenoceptors, which may have implications for respiratory therapies.

- Enzyme Interaction : Potential inhibition or activation of enzymes involved in metabolic pathways.

- Signaling Pathways : Affecting cellular signaling mechanisms that regulate various physiological processes.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-1-(3-Chlorophenyl)-2-methylpropan-1-amine | Chlorinated phenyl ring | Potential antidepressant |

| (R)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine | Methoxy-substituted phenyl | Neuroprotective properties |

| 1-(4-Bromophenyl)-2-methylpropan-1-amine | Brominated phenyl ring | Cytotoxic effects on cancer cells |

The unique fluorination pattern of this compound may enhance its receptor binding affinity compared to these analogs.

Propiedades

IUPAC Name |

(1S)-1-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLUEYAXNOWLIN-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662541 | |

| Record name | (1S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213352-15-8 | |

| Record name | (1S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.